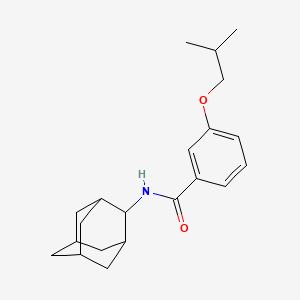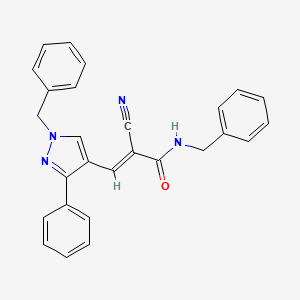![molecular formula C14H18N2O3S B5753058 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5753058.png)
2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid, also known as Mecarbinate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzoic acid family and has a molecular weight of 357.47 g/mol. In
Mecanismo De Acción
2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid works by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It also has the ability to induce apoptosis in cancer cells, making it a potential anti-tumor agent. Additionally, 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth of certain bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, in response to lipopolysaccharide (LPS) stimulation. It has also been shown to reduce the expression of COX-2 and iNOS, two enzymes involved in the inflammatory response. In terms of anti-tumor activity, 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its ability to selectively target specific enzymes and pathways involved in inflammation and cancer. This makes it a useful tool for studying the underlying mechanisms of these diseases. However, one limitation of using 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab personnel and experimental subjects.
Direcciones Futuras
There are several future directions for research involving 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is its potential use in drug delivery systems. Researchers are exploring ways to use 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid to target specific proteins and deliver drugs directly to diseased cells. Another area of interest is its potential use in combination therapies with other anti-inflammatory and anti-tumor agents. Finally, researchers are exploring the potential of 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid to treat other diseases, such as autoimmune disorders and neurodegenerative diseases.
Métodos De Síntesis
2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized using a multi-step process involving the reaction of 3-methylbutanoyl chloride with 2-amino-3-methylbenzoic acid to form 2-methyl-3-(3-methylbutanoylamino)benzoic acid. This intermediate is then reacted with carbon disulfide and ammonia to form the final product, 2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid.
Aplicaciones Científicas De Investigación
2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as a drug delivery system due to its ability to bind to proteins.
Propiedades
IUPAC Name |
2-methyl-3-(3-methylbutanoylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-8(2)7-12(17)16-14(20)15-11-6-4-5-10(9(11)3)13(18)19/h4-6,8H,7H2,1-3H3,(H,18,19)(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFQJPXYRCTGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)




![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5753040.png)


![N'-(4-ethoxybenzylidene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5753066.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753071.png)
